7-Bromospiro[chromane-4,1'-cyclopropane
Description
Significance of Spirocyclic Frameworks in Organic Chemistry
Spirocycles are compounds in which two rings are connected by a single common atom. This structural feature is more than a chemical curiosity; it is a key design element in the architecture of complex molecules.
The defining characteristic of a spirocyclic system is its three-dimensional nature, which projects functional groups in distinct spatial orientations. This is in contrast to the more planar structures of many aromatic systems. The spiro atom, a quaternary carbon, locks the two rings in a perpendicular orientation, which imparts a high degree of conformational rigidity to the molecule. This rigidity can be advantageous in drug design, as it can help to pre-organize the molecule for optimal interaction with a biological target, potentially leading to increased potency and selectivity.
Spirocyclic frameworks are found in a wide array of natural products, which are often the inspiration for new therapeutic agents. Their presence in nature suggests that this structural motif has been selected through evolution for its ability to interact with biological macromolecules. Consequently, synthetic chemists have developed numerous methods to construct spirocycles, recognizing their potential in creating novel molecules with interesting biological activities and physicochemical properties.
The Chromane (B1220400) Core in Heterocyclic Chemistry
The chromane moiety, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry. It is the core structure of many biologically active compounds, including vitamin E (tocopherols and tocotrienols).
Substituted benzopyrans, such as chromanes, are of great importance due to their wide range of biological activities. The chromane framework can be functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. This versatility has made it a popular starting point for the development of new drugs and biological probes. The oxygen atom within the pyran ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition processes.
Cyclopropane (B1198618) Ring System in Organic Synthesis
The cyclopropane ring, a three-membered carbocycle, is the smallest of all carbocyclic rings. Its unique geometry and electronic structure make it a fascinating and useful building block in organic synthesis.
The high ring strain of cyclopropane results in bent bonds, which have a higher p-character than typical sp3-hybridized bonds. This gives the cyclopropane ring some of the characteristics of a double bond, allowing it to participate in a variety of ring-opening reactions. This reactivity can be harnessed to introduce functionality and build molecular complexity. Furthermore, the incorporation of a cyclopropane ring into a molecule can enhance its metabolic stability, as the ring is often resistant to enzymatic degradation. The rigid nature of the cyclopropane ring can also be used to control the conformation of a molecule, which is a valuable tool in the design of bioactive compounds.
Chemical Data and Properties
While detailed research findings on the specific synthesis and reactivity of 7-Bromospiro[chromane-4,1'-cyclopropane] are not extensively available in publicly accessible literature, its basic chemical properties can be derived from its structure and are cataloged by several chemical suppliers.
| Property | Value |
| CAS Number | 2058080-44-5 |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 7-bromospiro[2,3-dihydro-1-benzopyran-4,1'-cyclopropane] |
| Physical Form | White to Yellow Solid |
| SMILES | C1CC12CCOC3=C2C=CC(=C3)Br |
| InChI Key | XSJUQTOJBRFXOA-UHFFFAOYSA-N |
Potential Synthetic Approaches
A plausible synthetic route to this compound] would likely involve the preparation of a suitable precursor followed by a cyclopropanation reaction. A common precursor for the synthesis of spiro[chromane-4,1'-cyclopropanes] is the corresponding chroman-4-one. In this case, 7-bromochroman-4-one (B108298) would be a key intermediate. This intermediate could then be converted to an exocyclic methylene (B1212753) derivative, 7-bromo-4-methylenechromane, which could subsequently undergo cyclopropanation.
One of the most well-known methods for the cyclopropanation of alkenes is the Simmons-Smith reaction . This reaction typically employs a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that adds to the double bond to form the cyclopropane ring.
Alternatively, other cyclopropanation methods, such as those involving diazo compounds and a transition metal catalyst, could potentially be employed. The choice of method would depend on factors such as the stability of the starting materials and the desired yield and stereoselectivity of the reaction.
Strain Energy and Unique Reactivity of Small Rings
Small rings, such as cyclopropane and cyclobutane (B1203170), exhibit a type of instability known as ring strain. This strain arises from a combination of angle strain, where the bond angles deviate from the ideal 109.5° for sp³-hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms. In cyclopropane, the C-C-C bond angles are constrained to 60°, leading to significant angle strain and poor overlap of the orbitals forming the carbon-carbon bonds. This inherent strain, estimated to be around 27.5 kcal/mol, makes the cyclopropane ring susceptible to ring-opening reactions, a feature that chemists can exploit for synthetic purposes. The high strain energy is a key driver for the unique reactivity of cyclopropanes, making them more reactive than their acyclic or larger-ring counterparts.
Donor-Acceptor Cyclopropanes as Synthetic Building Blocks
A particularly useful class of cyclopropanes in organic synthesis are donor-acceptor (DA) cyclopropanes. These are cyclopropanes substituted with both an electron-donating group and an electron-withdrawing (acceptor) group, often on vicinal carbons. This "push-pull" electronic arrangement polarizes the cyclopropane ring, further activating it towards nucleophilic ring-opening. The presence of both donor and acceptor groups stabilizes the transition state of the ring-opening process, allowing these reactions to proceed under mild conditions. Consequently, DA cyclopropanes serve as versatile three-carbon building blocks for the synthesis of a wide variety of complex acyclic and heterocyclic structures. Their ability to act as precursors to 1,3-dipoles makes them valuable in cycloaddition reactions for constructing five-membered rings.
Overview of this compound] as a Research Target in Chemical Sciences
While extensive research specifically detailing the applications of this compound] is not widely available in peer-reviewed literature, its structure suggests significant potential as a research target. The compound is commercially available, indicating its accessibility for synthetic exploration. sigmaaldrich.comchemscene.com The spirocyclic chromane core provides a rigid, three-dimensional scaffold that is desirable in medicinal chemistry for creating molecules with precise spatial orientations. mdpi.comnih.gov
The presence of the bromine atom on the aromatic ring is of particular interest. Bromine is a versatile functional group in organic synthesis, serving as a handle for a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 7-position of the chromane ring, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the cyclopropane ring itself can be a target for ring-opening reactions, potentially leading to a diverse set of more complex molecular architectures. The combination of the chromane scaffold, the reactive cyclopropane ring, and the synthetically versatile bromine atom makes this compound] a promising starting material for the development of novel compounds with potential biological activities.
Physicochemical Properties of this compound]
| Property | Value | Reference |
| CAS Number | 2058080-44-5 | sigmaaldrich.comchemscene.com |
| Molecular Formula | C₁₁H₁₁BrO | sigmaaldrich.comchemscene.com |
| Molecular Weight | 239.11 g/mol | sigmaaldrich.comchemscene.com |
| Physical Form | White to Yellow Solid | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.comchemscene.com |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | chemscene.com |
| logP | 3.2632 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
7-bromospiro[2,3-dihydrochromene-4,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-8-1-2-9-10(7-8)13-6-5-11(9)3-4-11/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJUQTOJBRFXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCOC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 7 Bromospiro Chromane 4,1 Cyclopropane
Reactivity of the Cyclopropane (B1198618) Ring System
The high degree of ring strain in the spiro-cyclopropane unit is the primary driver for its chemical transformations. This strained system behaves similarly to a carbon-carbon double bond, readily participating in reactions that lead to the cleavage of one of the C-C bonds of the three-membered ring. dalalinstitute.com These reactions provide a pathway to more complex molecular scaffolds.
Ring-Opening Reactions of the Spiro-Cyclopropane Moiety
Ring-opening reactions are the most characteristic transformations of the spiro-cyclopropane moiety in 7-Bromospiro[chromane-4,1'-cyclopropane]. These reactions can be initiated by nucleophiles, Lewis acids, radical species, or electrophiles, leading to a wide array of functionalized chromane (B1220400) derivatives and other heterocyclic systems.
The polarized nature of donor-acceptor (D-A) cyclopropanes makes them excellent substrates for nucleophilic ring-opening. researchgate.net In spiro[chromane-4,1'-cyclopropane] systems, the chromanone portion acts as an acceptor, activating the cyclopropane ring for nucleophilic attack. This attack typically occurs at one of the methylene (B1212753) carbons of the cyclopropane ring, proceeding via an S_N2-type mechanism that results in the cleavage of the bond between the spiro-carbon and the attacked carbon. acs.org
A variety of nucleophiles can be employed in these transformations. For instance, stabilized sulfonium (B1226848) ylides have been used in the regioselective ring-opening cyclization of related spirocyclopropanes to construct chromane skeletons. rsc.orgelsevierpure.com Similarly, primary amines can react with spirocyclopropanes to form tetrahydroindol-4(5H)-ones after a ring-opening cyclization cascade. researchgate.net
Under Brønsted acid catalysis in solvents like hexafluoroisopropanol (HFIP), a broad range of nucleophiles, including arenes, indoles, azides, and alcohols, can effectively open the cyclopropane ring at room temperature. researchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions on Related Spirocyclopropanes
| Substrate Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyclohexane-1,3-dione-2-spirocyclopropane | Stabilized sulfonium ylides | - | 2,3-trans-disubstituted Hexahydro-1-benzopyran-5-ones | rsc.orgelsevierpure.com |
| Cyclohexane-1,3-dione-2-spirocyclopropane | Primary amines | - | Tetrahydroindol-4(5H)-ones | researchgate.net |
| Spiro[cyclopropane-1,3′-oxindoles] | Azide ion | - | 3-(2-azidoethyl)oxindoles | acs.org |
| Donor-Acceptor Cyclopropanes | Indoles, Arenes, Alcohols, Azides | Brønsted Acid (cat.), HFIP | 1,3-difunctionalized products | researchgate.net |
Lewis acids are potent catalysts for the activation and subsequent ring-opening of spiro-cyclopropanes. The Lewis acid coordinates to the carbonyl oxygen of the chromanone ring, enhancing its electron-withdrawing nature and further polarizing the cyclopropane ring. This activation facilitates the cleavage of a C-C bond, typically forming a zwitterionic or carbocationic intermediate that can be trapped by nucleophiles or undergo further rearrangement. organic-chemistry.org
For example, Lewis acids such as EtAlCl₂ and various gallium halides can initiate cascade processes where the activated cyclopropane adds to another reactive species, leading to complex polyfunctionalized structures. nih.gov In some cases, the ring-opening can be followed by a cyclization, such as a cyclopropane-cyclopentene rearrangement, to yield fused cyclopentenes. digitellinc.com The choice of Lewis acid can be critical; for instance, BF₃·OEt₂ has been shown to be effective in mediating the ring-opening of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. organic-chemistry.org These reactions often proceed through well-defined intermediates that dictate the final product structure. organic-chemistry.orgnih.gov
Table 2: Lewis Acid-Catalyzed Ring-Opening and Cascade Reactions
| Substrate Type | Lewis Acid | Reactant/Process | Product Type | Reference |
|---|---|---|---|---|
| Donor-Acceptor Cyclopropanes | EtAlCl₂, Ga halides | Spiro[cyclopropanepyrazolines] | Polyfunctionalized Pyrazolines | nih.gov |
| Fused Vinylcyclopropanes | Yb(OTf)₃ | Rearrangement | Fused Cyclopentenes | digitellinc.com |
| 2-(Cyclopropylidenemethyl)benzaldehyde | - | Amines, Thiols | 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes] | nih.govfigshare.com |
| trans-2-Aryl-3-nitro-cyclopropanes | BF₃·OEt₂ | Ring-Opening/Nef Reaction | Aroylmethylidene Malonates | organic-chemistry.org |
| Donor-Acceptor Cyclopropanes | SnCl₄, Yb(OTf)₃ | 2,5-Dimethylfuran | [3+2]-Cycloaddition Adducts | researchgate.net |
The strained cyclopropane ring is also susceptible to attack by radical species, initiating an oxidative ring-opening. beilstein-journals.orgresearchgate.net This process typically begins with the formation of a radical which then adds to the cyclopropane ring system. In the context of related cyclopropyl (B3062369) olefins or methylenecyclopropanes, a radical initiator can generate a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate readily undergoes homolytic cleavage of one of the cyclopropane bonds to relieve ring strain, forming a more stable open-chain alkyl radical. beilstein-journals.orgresearchgate.net This newly formed radical can then participate in subsequent intramolecular cyclization or intermolecular reactions.
For example, photolytically generated bromine atoms have been shown to react with 1,2-diarylcyclopropanes, leading to ring-opening and the formation of 1,3-dibromo-1,3-diarylpropanes via a free-radical pathway. nps.edu This type of reactivity highlights the potential for this compound] to undergo similar transformations under radical conditions, providing a pathway to 1,3-difunctionalized products.
Similar to alkenes, cyclopropanes can undergo addition reactions with electrophiles. dalalinstitute.com The reaction is initiated by the attack of an electrophile (E⁺) on the "bent" bonds of the cyclopropane ring, leading to a carbocationic intermediate which is then captured by a nucleophile (Nu⁻). The regioselectivity of this addition to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon and the subsequent carbocation forms at the more substituted carbon, which can better stabilize the positive charge. dalalinstitute.com
A classic example of this reactivity is hydrohalogenation, such as the addition of hydrobromic acid (HBr) across the cyclopropane ring to yield an open-chain alkyl halide. researchgate.net In the case of this compound], electrophilic attack would likely lead to the formation of a tertiary carbocation at the spiro-carbon, which would then be attacked by the bromide ion. The presence of the electron-withdrawing bromine on the aromatic ring could influence the rate and regioselectivity of this process.
Cycloaddition Reactions Involving the Cyclopropane Ring
The cyclopropane ring, particularly when activated by donor and acceptor groups, can act as a three-carbon (C3) synthon in various cycloaddition reactions. acs.orgresearchgate.net These reactions provide powerful methods for the construction of larger carbocyclic and heterocyclic ring systems.
Lewis acid-catalyzed [3+3] cycloaddition reactions of spirocyclopropyl oxindoles with nitrones have been developed to synthesize six-membered heterocyclic rings with high diastereo- and enantioselectivity. researchgate.net This strategy relies on the activation of the spiro-cyclopropane by the Lewis acid, followed by a stepwise or concerted cycloaddition. Although the substrate is different, the underlying principle is applicable to this compound].
Furthermore, donor-acceptor cyclopropanes can participate in formal [3+2]-cycloadditions with various partners. For instance, reactions with furan (B31954) derivatives catalyzed by Lewis acids can yield bicyclic systems based on a tetrahydrofuran (B95107) core. researchgate.net Other cycloaddition modes, such as the [4+2] Diels-Alder reaction, have also been observed in related systems where the cyclopropane-containing molecule acts as the dienophile. semanticscholar.org
Rearrangement Pathways of Spirocyclic Systems
The spirocyclic junction in this compound] is a site of significant ring strain, which profoundly influences its chemical behavior. The fusion of the three-membered cyclopropane ring to the chromane framework at a single carbon atom creates substantial angle and torsional strain. This inherent strain can serve as a driving force for a variety of rearrangement reactions, often leading to the formation of more stable, less strained ring systems.
The high p-character of the C-C bonds within the cyclopropane ring allows it to behave similarly to an olefin in certain reactions. stackexchange.com This "unsaturated" character makes the cyclopropane ring susceptible to electrophilic attack, which can initiate ring-opening and subsequent rearrangement. For instance, in the presence of electrophiles, the cyclopropane ring can undergo cleavage to form a carbocationic intermediate, which can then be trapped by a nucleophile or undergo further skeletal reorganization.
The specific rearrangement pathways for this compound] are not extensively documented in the literature. However, based on the known reactivity of cyclopropane-containing compounds, several potential pathways can be postulated. These rearrangements are often initiated by acid or metal catalysis and can lead to a variety of products depending on the reaction conditions and the nature of the substituents on the aromatic ring.
Reactivity of the Bromine Substituent on the Chromane Core
The bromine atom at the C7 position of the chromane core is a key functional handle that allows for a wide range of chemical transformations. Its reactivity is characteristic of an aryl bromide, enabling participation in various substitution and coupling reactions.
The bromine atom is a deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The electron-withdrawing inductive effect of bromine deactivates the aromatic ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the positions ortho and para to the bromine atom. In the case of this compound], the positions ortho (C6 and C8) to the bromine are the most likely sites for further substitution. However, steric hindrance from the adjacent spirocyclic system may influence the regioselectivity of these reactions.
The carbon-bromine bond in this compound] is a prime site for transition metal-catalyzed cross-coupling reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the synthesis of a wide array of derivatives.
Common cross-coupling reactions that could be employed for the functionalization of this compound] include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form new C-N bonds.
Stille Coupling: Palladium-catalyzed reaction with organostannanes.
The successful application of these reactions to similar brominated heterocyclic systems suggests their feasibility for modifying the 7-bromo position of the target molecule. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.
Below is a table summarizing potential cross-coupling reactions for the functionalization of this compound]:
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst, Base | C-C |
| Heck Coupling | Alkene | Pd catalyst, Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C |
| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | C-N |
| Stille Coupling | R-Sn(R')₃ | Pd catalyst | C-C |
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound] is generally challenging. The electron-rich nature of the benzene (B151609) ring repels incoming nucleophiles, making this type of reaction difficult to achieve under standard conditions. However, the presence of strongly electron-withdrawing groups ortho or para to the leaving group can facilitate SNAr reactions. In the case of this compound], the absence of such activating groups makes direct nucleophilic displacement of the bromine atom unlikely. More forceful conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles, might be required, but these conditions could also lead to competing side reactions and decomposition of the starting material.
Reactivity and Functionalization of the Chromane Core
The chromane core itself presents additional opportunities for chemical modification, particularly at the dihydropyran ring.
The dihydropyran ring of the chromane scaffold contains an ether linkage and a saturated carbon chain, which are generally less reactive than the other functional groups in the molecule. However, under specific conditions, this ring can undergo transformations. For example, cleavage of the ether bond can occur under harsh acidic conditions. Additionally, oxidation of the methylene group adjacent to the oxygen atom (C2) could potentially lead to the formation of a lactone. The presence of the spiro-fused cyclopropane ring at C4 significantly influences the conformation and reactivity of the dihydropyran ring, and any transformations in this part of the molecule would need to contend with the steric and electronic effects of the spirocycle.
Functionalization Strategies for the Aromatic Ring System
The presence of a bromine atom on the aromatic ring of this compound] serves as a versatile anchor for a wide array of chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse derivatives. While direct examples for the 7-bromo isomer are not extensively documented, the reactivity of other brominated spirochromanes and aromatic bromides is well-established and directly applicable.
Key functionalization strategies include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, introducing aryl, heteroaryl, or vinyl substituents.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce alkenyl groups.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to yield alkynyl-substituted chromanes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form N-arylated products.
Stille Coupling: Palladium-catalyzed reaction with organostannanes.
Cyanation: Introduction of a nitrile group, often using metal cyanides like copper(I) cyanide.
These transformations are fundamental in medicinal chemistry and materials science for tuning the electronic and steric properties of the molecule. The table below outlines the expected outcomes of these functionalization reactions.
| Reaction Type | Reagents | Catalyst System | Expected Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-R-spiro[chromane-4,1'-cyclopropane] |
| Heck Coupling | Alkene, Base | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | 7-Alkenyl-spiro[chromane-4,1'-cyclopropane] |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 7-Alkynyl-spiro[chromane-4,1'-cyclopropane] |
| Buchwald-Hartwig Amination | R¹R²NH, Base | Pd₂(dba)₃, Ligand (e.g., BINAP) | 7-(R¹R²N)-spiro[chromane-4,1'-cyclopropane] |
Table 1: Representative Functionalization Reactions for the Aromatic Ring.
Mechanistic Studies and Computational Elucidation of Reaction Pathways
Understanding the intricate details of how reactions involving spiro[chromane-4,1'-cyclopropane] derivatives proceed is crucial for optimizing reaction conditions and controlling product formation. Mechanistic studies, often augmented by computational chemistry, provide invaluable insights into reaction intermediates, transition states, and factors governing selectivity.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating reaction mechanisms at the molecular level. For complex structures like spiro[chromane-4,1'-cyclopropane], DFT can be used to model the geometry and energy of reactants, intermediates, and transition states, which are often too transient to be observed experimentally.
In a study on a related chromene system undergoing a [3+2] cycloaddition, DFT calculations were employed to predict the energies of four potential transition states. This analysis revealed that the reaction proceeds through a meta-regioselective and endo-stereoselective pathway as the most favorable route. Furthermore, Natural Bond Orbital (NBO) analysis supported a radical mechanism for the cycloaddition.
Computational analyses have also been applied to understand the inherent structural properties of the spirochromane scaffold. For instance, DFT calculations (using the B3LYP functional with a 6-31G* basis set) on a related spiro[chromane-2,1'-cyclopropan]-4-one revealed significant torsional strain at the spiro junction due to the fusion of the strained cyclopropane ring. This inherent strain is a key factor influencing the molecule's reactivity.
A detailed mechanistic investigation of a myoglobin-catalyzed cyclopropanation reaction provides another example of the power of computational modeling. The study identified key energetic parameters for the catalytic cycle, as shown in the table below.
| Mechanistic Step | Description | Calculated Energy Barrier (ΔG‡) |
| Carbene Formation | Rate-determining step | 18.2 kcal/mol |
| Cyclopropanation | Carbene addition to the olefin | 11.8 kcal/mol |
Table 2: Calculated Free Energy Barriers for Key Steps in a Biocatalytic Cyclopropanation. This data highlights that the formation of the reactive carbene intermediate is the slowest step in the reaction.
These examples, while not on the exact 7-bromo isomer, demonstrate how DFT calculations can elucidate complex reaction coordinates, predict stereochemical outcomes, and identify rate-limiting steps, providing a predictive framework for the reactivity of this compound].
The spirocyclic nature of this compound] creates a rigid, three-dimensional structure. Consequently, reactions involving this scaffold often face challenges and opportunities in controlling stereochemistry. The formation of new stereocenters must be highly selective to be synthetically useful, leading to the development of various stereocontrolled methodologies.
The stereochemical outcomes of reactions are typically governed by a combination of factors:
Catalyst Chirality: In asymmetric catalysis, chiral ligands or organocatalysts create a chiral environment around the substrate, directing the approach of reagents to one face of the molecule over the other.
Substrate Control: The inherent stereochemistry of the spirocyclic system can influence the stereochemical outcome of subsequent reactions.
Reaction Conditions: Temperature, solvent, and the nature of additives can all impact the energy difference between diastereomeric transition states, thereby influencing selectivity.
For example, in organocatalytic domino reactions used to synthesize functionalized spirocyclohexane carbaldehydes, high levels of stereoselectivity (up to >95:5 diastereomeric ratio and 99% enantiomeric excess) were achieved using a specific chiral prolinol ether catalyst. researchgate.net Similarly, the use of chiral squaramide catalysts in Michael-initiated ring closure (MIRC) reactions has proven effective for the enantioselective synthesis of spiro-cyclopropane derivatives. researchgate.net In some cases, the stereochemistry of the starting materials dictates the reaction pathway, as observed in the photochemical reactions of cis- and trans-isomers of certain spiro-indandiones, which yield entirely different products. researchgate.net
Catalysts play a pivotal role in the transformations of spirocyclic compounds by providing lower-energy reaction pathways and enabling control over selectivity. Elucidating the catalytic cycle is key to understanding the catalyst's function and optimizing its performance.
A well-studied example is the catalytic cycle of a myoglobin-catalyzed cyclopropanation reaction, which proceeds through several distinct steps:
Heme-Diazo Complex Formation: The reaction initiates with the formation of an early complex between the heme cofactor of the myoglobin (B1173299) enzyme and the diazo reagent.
Carbene Formation: This is the rate-determining step, where dinitrogen is lost to form a highly reactive heme-bound carbene intermediate.
Cyclopropanation: The electrophilic carbene is transferred to an olefin substrate in a concerted but nonsynchronous manner to form the cyclopropane ring.
Catalyst Regeneration: The enzyme is released and can begin a new cycle.
Interestingly, this investigation also identified a competing non-productive pathway where the carbene intermediate forms an N-bound adduct with the heme cofactor. researchgate.net This species acts as a temporary catalyst reservoir, as it can slowly revert to the active catalyst form.
In the realm of organocatalysis, bifunctional catalysts like chiral squaramides or thioureas are often employed. researchgate.net These catalysts operate through non-covalent interactions, such as hydrogen bonding. In a typical cycle, the catalyst activates the substrate by forming hydrogen bonds, thereby lowering the LUMO and increasing its electrophilicity, while a basic site on the catalyst deprotonates the nucleophile. This dual activation within a chiral pocket guides the reactants into a specific orientation, leading to high stereoselectivity. researchgate.net The use of such organocatalysts has been demonstrated in cascade reactions to build complex spirocyclic frameworks. researchgate.netresearchgate.net
Structural Characterization and Conformational Analysis of 7 Bromospiro Chromane 4,1 Cyclopropane
Advanced Spectroscopic Methods for Comprehensive Structural Elucidation
A suite of sophisticated spectroscopic methods is indispensable for unambiguously determining the complex three-dimensional structure of 7-Bromospiro[chromane-4,1'-cyclopropane].
Multidimensional NMR spectroscopy is a powerful tool for mapping the intricate network of covalent bonds and defining the spatial arrangement of atoms in this compound]. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for assigning the chemical shifts of all protons and carbons in the molecule.
For instance, the protons on the cyclopropane (B1198618) ring are expected to exhibit distinct chemical shifts due to the anisotropic effects of the adjacent aromatic ring and the bromine atom. The geminal and vicinal coupling constants (J-values) between these protons provide valuable information about their dihedral angles, which in turn helps to define the conformation of the cyclopropane ring relative to the chromane (B1220400) moiety. The observation of Nuclear Overhauser Effects (NOEs) in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space proximities between specific protons, such as those on the cyclopropane ring and the aromatic portion of the chromane, further solidifying the conformational model. In related brominated spirochromane derivatives, NOESY spectra have been instrumental in identifying steric crowding, for example, between a bromine atom and a nearby proton. evitachem.com
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound]
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 |
| Chromane Methylene (B1212753) Protons (OCH₂) | 3.8 - 4.5 |
| Chromane Methylene Protons (ArCH₂) | 2.5 - 3.0 |
| Cyclopropane Protons | 0.5 - 1.5 |
Note: These are predicted ranges and can vary based on the solvent and specific electronic environment.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound]. By providing a highly accurate mass measurement, HRMS can distinguish the desired molecular formula from other possibilities with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing clear evidence for the presence of a single bromine atom in the molecule.
Tandem mass spectrometry (MS/MS) experiments can be used to probe the fragmentation pathways of the protonated or deprotonated molecule. nih.gov The fragmentation patterns offer insights into the structural stability and the nature of the chemical bonds within the molecule. For chromane derivatives, common fragmentation pathways include dehydration and decarbonylation. nih.gov The spirocyclic linkage is generally stable, though fragmentation may be initiated by cleavage of the bonds within the chromane or cyclopropane rings.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound]. The IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage of the chromane ring, C-H stretching and bending vibrations for the aromatic and aliphatic portions, and a C-Br stretching vibration. The highly strained cyclopropane ring will also have characteristic C-H and C-C vibrations. documentsdelivered.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the vibrations of the carbon-carbon bonds in the aromatic ring and the cyclopropane ring. mdpi.com The breathing mode of the aromatic ring is a typically strong band in the Raman spectrum. irdg.org The position of certain vibrational bands can also be influenced by the substitution pattern. For example, in related brominated spirochromanes, the position of a carbonyl stretch has been shown to be sensitive to the location of the bromine atom due to its electron-withdrawing effects. evitachem.com
Table 2: Key Predicted Vibrational Frequencies for this compound]
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| C-O-C Ether Stretch | 1260 - 1000 | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Cyclopropane C-C Stretch | ~1020 | ~1020 |
| C-Br Stretch | 680 - 515 | 680 - 515 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and conformation in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state.
Growing a suitable single crystal of this compound] would allow for its analysis by single crystal X-ray diffraction. This technique can provide an unambiguous determination of the molecular structure, including the precise arrangement of the spiro-fused rings. researchgate.net For spirocyclic systems, X-ray crystallography reveals the tetrahedral geometry at the spiro-carbon and the relative orientation of the two rings. In analogous spirochromanes, the planes of the two rings are often found to be nearly orthogonal to each other. evitachem.com
The primary output of a single crystal X-ray diffraction experiment is a detailed set of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. This data is crucial for understanding the strain and stereoelectronic effects within the molecule. For instance, the C-C bond lengths within the cyclopropane ring are expected to be shorter than a typical C-C single bond, and the internal bond angles will be compressed to approximately 60 degrees, indicative of significant ring strain. evitachem.com The bond angles at the spiro-carbon are also expected to deviate from the ideal tetrahedral angle of 109.5° due to the constraints of the fused ring system. evitachem.com This precise structural data is invaluable for validating and refining computational models of the molecule.
Table 3: Representative Bond Parameters for Spiro[chromane-cyclopropane] Systems
| Parameter | Typical Value | Significance |
| C(spiro)-C(cyclopropane) Bond Length | ~1.50 Å | Shorter than standard C-C, indicating strain. evitachem.com |
| C-C-C Angle in Cyclopropane | ~60° | High angle strain. evitachem.com |
| Dihedral Angle between Ring Planes | ~85-90° | Near-orthogonal arrangement. evitachem.com |
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Derivatization Strategies and Synthetic Applications of the Spiro Chromane 4,1 Cyclopropane Scaffold
Synthesis of Analogues with Modified Chromane (B1220400) Moieties
The chromane portion of the spirocyclic system provides ample opportunities for structural modification, allowing for the fine-tuning of electronic and steric properties. These modifications can be broadly categorized into alterations of the aromatic ring's substitution pattern and structural changes to the dihydropyran ring.
The substitution pattern on the aromatic ring of the chromane moiety plays a crucial role in modulating the biological activity and physicochemical properties of spiro[chromane-4,1'-cyclopropane] derivatives. The introduction of various substituents can influence factors such as lipophilicity, metabolic stability, and target-binding interactions. researchgate.net
The strategic placement of substituents is often guided by structure-activity relationship (SAR) studies. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly impact the electronic nature of the aromatic ring, which can be critical for interactions with biological targets. rsc.org Halogen atoms, such as bromine, are of particular interest due to their ability to form halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding.
A variety of synthetic methods can be employed to achieve diverse substitution patterns. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce substituents onto the benzene (B151609) ring of the chromane nucleus. Subsequent modifications of these newly introduced functional groups can further expand the chemical diversity of the scaffold. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization.
| Substitution Position | Example Substituent | Potential Influence | Synthetic Method |
| 6 | -Br | Halogen bonding, lipophilicity | Electrophilic bromination |
| 7 | -NO2 | Electron-withdrawing, H-bond acceptor | Nitration |
| 8 | -OCH3 | Electron-donating, H-bond acceptor | Nucleophilic aromatic substitution |
The dihydropyran ring of the chromane moiety also presents opportunities for structural diversification. Modifications in this part of the molecule can alter the conformational preferences of the spirocyclic system, which can have a profound effect on its biological activity.
One common modification involves the introduction of substituents at various positions of the dihydropyran ring. For example, alkyl or aryl groups can be introduced at the C2 or C3 positions to probe the steric requirements of a biological target. The synthesis of such derivatives often involves the use of appropriately substituted precursors in the initial chromane ring formation.
Ring-opening and subsequent recyclization reactions of the dihydropyran ring can lead to the formation of novel heterocyclic systems. For example, treatment of a chromane derivative with a strong acid or base can induce ring cleavage, and the resulting intermediate can be trapped with a suitable nucleophile or electrophile to generate a new ring system. The reactivity of the dihydropyran ring is influenced by the nature of the substituents on both the aromatic and the pyran rings.
Synthesis of Analogues with Modified Cyclopropane (B1198618) Moieties
The introduction of substituents onto the cyclopropane ring can be achieved through various synthetic strategies. One approach involves the use of substituted cyclopropanating reagents in the initial synthesis of the spirocyclic system. For example, the reaction of a chromone (B188151) precursor with a substituted sulfonium (B1226848) ylide can lead to the formation of a spiro[chromane-4,1'-cyclopropane] with substituents on the cyclopropane ring. rsc.orgelsevierpure.com
Alternatively, functionalization of a pre-existing cyclopropane ring can be accomplished through reactions that take advantage of the strained nature of the three-membered ring. For instance, radical-mediated reactions can be used to introduce substituents at the C2' or C3' positions of the cyclopropane ring. The choice of reaction conditions is critical to ensure that the desired functionalization occurs without leading to ring-opening of the cyclopropane.
| Cyclopropane Position | Example Substituent | Synthetic Approach | Potential Impact |
| C2' | -COOEt | Cyclopropanation with ethyl diazoacetate | Introduction of a handle for further functionalization |
| C2', C3' | -Ph | Use of a disubstituted cyclopropanating agent | Increased steric bulk and lipophilicity |
The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, which can be harnessed to synthesize novel ring systems. acs.orgnih.gov These reactions often proceed through a cyclopropylcarbinyl cation or radical intermediate, which can rearrange to form larger or smaller rings.
Ring expansion reactions can be initiated by treating the spiro[chromane-4,1'-cyclopropane] with a Lewis acid or a protic acid. The resulting carbocation can undergo a researchgate.netCurrent time information in Le Flore County, US.-shift to form a cyclobutane (B1203170) ring, which can then be further functionalized. The regioselectivity of the ring expansion is often influenced by the electronic nature of the substituents on both the chromane and cyclopropane rings.
Ring contraction, although less common, can also be achieved under specific reaction conditions. For example, photolytic or thermolytic reactions can sometimes lead to the extrusion of a carbon atom from the cyclopropane ring, resulting in the formation of a spiro-fused cyclirane (oxirane) system, though this is a more specialized transformation.
7-Bromospiro[chromane-4,1'-cyclopropane] as a Versatile Synthetic Intermediate
The presence of a bromine atom at the 7-position of the spiro[chromane-4,1'-cyclopropane] scaffold makes this compound a particularly valuable intermediate for the synthesis of a wide range of derivatives. The bromine atom can be readily transformed into a variety of other functional groups through well-established chemical reactions, providing access to a diverse library of analogues for biological screening.
One of the most powerful applications of the 7-bromo derivative is its use in transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds at the 7-position. These reactions allow for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the chemical space that can be explored.
Furthermore, the bromine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or the presence of activating groups. Alternatively, the bromine can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, by treatment with a suitable metal. This organometallic intermediate can then be reacted with a wide range of electrophiles to introduce a plethora of functional groups.
The versatility of this compound] as a synthetic intermediate is highlighted in the following table:
| Reaction Type | Reagent(s) | Product Functional Group |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |
| Cyanation | CuCN or Zn(CN)2, Pd catalyst | Cyano |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Alkenyl |
Building Block for the Synthesis of Complex Heterocyclic Scaffolds
The spiro[chromane-4,1'-cyclopropane] framework serves as a foundational building block for constructing more elaborate heterocyclic systems. Spirochromanes are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. researchgate.net The synthesis of derivatives often involves multi-step reaction sequences that leverage the inherent reactivity of the chromane and cyclopropane rings.
A variety of synthetic strategies have been developed to access spirochromanone and spirochromane derivatives, including organocatalyzed Michael additions, 1,3-dipolar cycloadditions, and metal-catalyzed reactions. researchgate.net These methodologies allow for the introduction of diverse functional groups and the construction of novel spiro-fused and spiro-bridged heterocyclic systems. The development of such synthetic routes is crucial for expanding the chemical space around this scaffold and generating molecules with tailored properties.
Precursor in Chemical Biology Research for Molecular Scaffold Generation
In the field of chemical biology, the generation of molecular libraries is a key strategy for discovering new biologically active agents. The spiro[chromane-4,1'-cyclopropane] scaffold is an ideal precursor for this purpose. Its rigid core allows for the systematic and predictable orientation of appended functional groups, which is essential for studying structure-activity relationships (SAR).
By modifying the aromatic ring, the cyclopropane moiety, or other positions on the chromane core, researchers can generate a diverse library of related compounds. This approach has been successfully applied to other complex scaffolds to explore their therapeutic potential. For instance, a family of congeners based on a triazoloquinazolinone core was synthesized to identify potent inhibitors of specific biological targets. The strategic derivatization of the core scaffold is a powerful tool for optimizing potency and other pharmacological properties.
Research Applications and Emerging Areas
The distinct structural and electronic properties of the this compound] scaffold make it and its analogs subjects of interest in various research applications, from the development of molecular probes to materials science.
Molecular Probes for Studying Enzyme-Substrate and Ligand-Target Interactions
The spiro-chromane framework is being explored for its potential to create specific inhibitors and probes for various enzymes.
Beta-Secretase (BACE1) Inhibition Mechanisms: BACE1 is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.gov Researchers have developed spirocyclic inhibitors for BACE1, demonstrating that the rigid spiro-core can be optimized for high affinity and selectivity. nih.govnih.gov While specific studies on the 7-bromo derivative are not prominent, the exploration of related spirocyclic chromanes as BACE1 inhibitors highlights the potential of this scaffold in neuroscience research. nih.gov The main challenge remains the development of inhibitors that can effectively penetrate the blood-brain barrier.
Aldose Reductase Inhibition Studies: Aldose reductase is a key enzyme in the polyol pathway, and its overactivity in hyperglycemic conditions is linked to diabetic complications. Spirohydantoin derivatives of chroman have emerged as particularly potent inhibitors of this enzyme. nih.gov Extensive research has shown that substitutions on the chroman ring significantly influence inhibitory activity. For example, a series of spiro hydantoins derived from 8-aza-4-chromanones were prepared and tested, with one of the most potent compounds being a chloro-substituted analog, cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione, which exhibited an IC50 value of 7.5 nM. nih.gov The detailed NMR spectral assignments for related fluoro-substituted spiro[chroman-4,4'-imidazoline] inhibitors have also been reported, aiding in the structural elucidation of these complex molecules. nih.gov
Ethylene (B1197577) Biosynthesis Enzyme Modulation in Plants: Ethylene is a plant hormone that regulates numerous developmental processes, and its biosynthesis is a target for agricultural research. nih.gov The pathway involves the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase. nih.gov Given that derivatives of 1-aminocyclopropane-1-carboxylic acid are key precursors, synthetic cyclopropane analogs are being investigated as potential modulators of ethylene production. This opens an avenue for exploring compounds like spiro[chromane-4,1'-cyclopropane] carboxylic acids as potential regulators of plant growth and fruit ripening.
Exploration in Polymer Chemistry and Design of Microporous Materials (e.g., Spirobischromane-Based Polymers)
A significant emerging application for chromane-based spiro-compounds is in the field of materials science, specifically in the creation of Polymers of Intrinsic Microporosity (PIMs). These materials possess micropores due to their rigid and contorted molecular structures, which prevent efficient packing of the polymer chains. researchgate.netmpg.de
Researchers have synthesized PIMs using a 6,6′,7,7′-tetrahydroxy-4,4,4′,4′-tetramethyl-2,2′-spirobischromane monomer. researchgate.netcardiff.ac.uk These spirobischromane-based polymers are generally soluble in organic solvents and can be cast into robust films. cardiff.ac.uk They have been investigated for their gas separation properties.
Below is an interactive data table summarizing the properties of these spirobischromane-based polymers compared to a well-known polymer, PIM-1.
| Polymer | Monomer(s) | Gas Permeability | Selectivity | CO2 Solubility | Key Finding |
|---|---|---|---|---|---|
| PIM-1 | 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane | High | Moderate | High | Benchmark PIM with high permeability. |
| SBC-PIM | 6,6′,7,7′-tetrahydroxy-4,4,4′,4′-tetramethyl-2,2′-spirobischromane | Low | Enhanced | Moderate | Demonstrates higher selectivity for several gas pairs compared to PIM-1, but with lower permeability. cardiff.ac.uk |
| SBC-Copolymer | Spirobischromane + other PIM-forming monomers | Low | Enhanced | Very High | Exhibits a CO2 solubility coefficient that exceeds that of PIM-1, making it potentially useful for separations based on solubility. researchgate.netcardiff.ac.uk |
These findings indicate that spirobischromane-based polymers are promising materials for gas or vapor separations that rely on solubility selectivity. cardiff.ac.uk
Development of Novel Organic Reaction Methodologies and Concepts
The synthesis of the spiro[chromane-4,1'-cyclopropane] scaffold is not trivial and has spurred the development of new synthetic methods. The construction of the strained cyclopropane ring fused at a quaternary carbon center requires specific and often creative chemical reactions.
Methodologies such as the Corey-Chaykovsky cyclopropanation using dimethylsulfoxonium methylide have been employed for the synthesis of related spiro[cyclopropane-1,2′-indene]-1′,3′-dione structures. mdpi.com The synthesis of spirochromanones has been achieved through various pathways, including Kabbe condensation and organocatalyzed cascade reactions. researchgate.net Furthermore, α-alkylation of phenylacetonitrile (B145931) derivatives with 1,2-dibromoethane (B42909) provides a route to 1-phenylcyclopropane carboxylic acid, a related structural motif. nih.gov The challenges associated with controlling stereochemistry and achieving high yields in these transformations continue to drive innovation in synthetic organic chemistry.
Q & A
Q. What are the common synthetic routes for 7-Bromospiro[chromane-4,1'-cyclopropane], and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the chroman ring via acid-catalyzed cyclization of substituted phenols or ketones, and (2) introducing the cyclopropane moiety via [2+1] cyclopropanation using diazo compounds or Simmons-Smith reagents . Solvent choice (e.g., dichloromethane for low polarity) and catalysts (e.g., Rh(II) complexes for diazo-based reactions) critically affect regioselectivity and yield. For bromination, electrophilic substitution at the 7-position of the chromane ring is optimized using bromine in acetic acid or N-bromosuccinimide (NBS) under radical-initiated conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound], and what spectral markers distinguish its structure?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Cyclopropane protons appear as distinctive doublets (δ ~1.2–1.8 ppm, ), while the chromane ring’s aromatic protons show coupling patterns at δ ~6.5–7.5 ppm. The bromine substituent deshields adjacent carbons, shifting their signals upfield .
- HRMS : A molecular ion peak at m/z corresponding to (exact mass: 256.98) confirms the molecular formula.
- X-ray crystallography : Resolves spiro-junction geometry and bond angles in the cyclopropane ring .
Q. How does the bromine substituent influence the reactivity of this compound] in substitution reactions?
- Methodological Answer : Bromine’s electronegativity and polarizability enhance the compound’s susceptibility to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For SNAr, activating groups (e.g., methoxy) ortho/para to Br improve reactivity. In cross-couplings, Pd catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos facilitate C–Br bond activation .
Advanced Research Questions
Q. How can researchers optimize cyclopropanation reactions to minimize ring strain and side products in this compound] synthesis?
- Methodological Answer : Ring strain in the cyclopropane moiety (~27 kcal/mol) can lead to side reactions like ring-opening. Strategies include:
- Using sterically hindered diazo reagents (e.g., adamantyl diazoacetate) to reduce undesired carbene insertions.
- Low-temperature conditions (−78°C) to stabilize intermediates during cyclopropanation .
- Post-synthesis stabilization via conjugation with electron-withdrawing groups (e.g., carbonyls) on the chromane ring .
Q. What experimental approaches resolve contradictory data in spectroscopic analysis of this compound] derivatives?
- Methodological Answer : Contradictions (e.g., ambiguous NOE correlations or unexpected coupling constants) require:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon connectivity.
- Variable-temperature NMR : To identify dynamic effects (e.g., ring puckering in cyclopropane).
- Computational modeling (DFT) : Predicts optimized geometries and NMR chemical shifts for comparison with experimental data .
Q. How can researchers design analogs of this compound] to study structure-activity relationships (SAR) in medicinal chemistry?
- Methodological Answer : SAR strategies include:
- Bioisosteric replacement : Swapping Br with Cl, I, or CF₃ to modulate electronic effects and lipophilicity .
- Spiro-ring modification : Replacing cyclopropane with cyclobutane or oxetane to alter steric and conformational properties .
- Functional group addition : Introducing hydroxyl or amine groups to enhance solubility and target binding .
Applications in Academic Research
Q. What role does this compound] play in developing enzyme inhibitors or receptor modulators?
- Methodological Answer : Its rigid spiro architecture mimics bioactive conformations of natural ligands. Example applications:
- Kinase inhibitors : The cyclopropane’s strain energy stabilizes binding to ATP pockets.
- GPCR modulators : Bromine’s halogen bonding enhances interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding sites .
Q. How can computational chemistry predict the stability and reactivity of this compound] under varying experimental conditions?
- Methodological Answer : Tools include:
- Molecular dynamics (MD) simulations : Model thermal stability and solvation effects.
- Reactivity indices (Fukui functions) : Identify electrophilic/nucleophilic sites for reaction planning.
- Transition-state modeling (TS calculations) : Optimize reaction pathways for cyclopropanation or bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
